molecular formula C20H26O2 B156018 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol CAS No. 7443-72-3

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol

Cat. No. B156018
CAS RN: 7443-72-3
M. Wt: 298.4 g/mol
InChI Key: VOVSXUVLXBTVLM-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol" appears to be a derivative of steroidal compounds that are often studied for their chemical properties and potential applications in pharmaceuticals. The papers provided discuss various related compounds and their synthesis, transformations, and structural analysis.

Synthesis Analysis

The synthesis of related compounds involves complex reactions under specific conditions. For instance, the base-promoted air oxidation of a 17-ketosteroid led to the formation of a dimeric product due to the high reactivity of the methylenic position toward molecular oxygen under basic conditions . Another paper describes the hydrogenation process of a similar compound, where the expected product was corrected to a different diastereomer than previously described .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their chemical behavior. The structure of a by-product in the synthesis of desogestrel was supported by various spectroscopic methods and X-ray crystallography, which helped establish the configuration at specific stereocenters . In another study, the conformation of diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series was determined by X-ray analysis and NMR spectroscopy, revealing the influence of substituents on the conformation of the D-ring .

Chemical Reactions Analysis

Chemical reactions involving these compounds can lead to various products depending on the conditions. The microbial transformation of a 13-ethyl-3-methoxy compound by Pichia farinosa resulted in a high yield of its 17-beta hydroxy derivative . This demonstrates the potential for using microbial processes in the synthesis of complex steroidal derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The synthesis process, as well as the conformation of the molecule, can affect properties such as solubility, crystallinity, and reactivity. For example, the yield of the pure crystalline compound obtained from microbial transformation was reported to be 80%, indicating a high degree of purity and crystallinity .

Scientific Research Applications

Understanding the Chemical's Role in Biological Systems

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol represents a class of compounds with potential applications in various biological and chemical research fields. While specific studies directly involving this compound were not identified, research on related compounds provides insights into the potential areas of application for such chemicals, particularly in understanding the regulation of steroid hormones and the exploration of novel therapeutic targets.

Regulation of Steroid Hormones

The enzyme 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) plays a crucial role in the regulation of steroid hormones, such as estrogens and androgens. These enzymes are involved in the catalysis of the reduction of 17-ketosteroids or the oxidation of 17beta-hydroxysteroids, using NAD(P)H or NAD(P)+ as a cofactor. The activities of the different 17beta-HSD isoforms are widespread in human tissues, not just in classical steroidogenic tissues like the testis, ovary, and placenta, but also in a large series of peripheral intracrine tissues (Poirier, 2003). Understanding the function and regulation of these enzymes can provide insights into the development of drugs targeting specific 17beta-HSD isoforms, potentially offering therapeutic strategies for conditions sensitive to estrogen and androgen levels.

Therapeutic Targets and Drug Development

Inhibitors of 17beta-HSDs are considered promising therapeutic agents due to their role in controlling the concentration of estrogens and androgens, which are crucial in the development and progression of hormone-sensitive pathologies. For instance, reductive inhibitors of 17beta-HSD isoforms can block the formation of hydroxysteroids that stimulate pathologies like breast, ovarian, and endometrium cancers, as well as androgeno-sensitive pathologies such as prostate cancer and benign prostatic hyperplasia (Poirier, 2009). This highlights the potential of targeting 17beta-HSDs in drug development for treating a wide range of diseases.

Safety And Hazards

The safety data sheets (SDS) provide information about the hazards of a substance and the necessary safety precautions. Unfortunately, the search results do not provide specific details about the safety and hazards of "13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol" .

properties

IUPAC Name

(13S,14S,17S)-13-ethyl-3-methoxy-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,18-19,21H,3-4,6,8-11H2,1-2H3/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSXUVLXBTVLM-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210372
Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol

CAS RN

7443-72-3
Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7443-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.